KC01

ABHD16A activity-based protein profiling competitive ABPP

Researchers investigating ABHD16A-dependent lyso-PS signaling often lack the matched negative control required for unambiguous data interpretation. KC01 fills this gap with a fully validated active-inactive probe pair. • Potent, selective covalent ABHD16A inhibition (hIC50=90 nM, mIC50=520 nM) with matched inactive analog KC02 (IC50>10 µM) for definitive on-target verification. • Depletes cellular lyso-PS pools at 1 µM (4 h) without disrupting other lipid classes; blunts LPS-induced IL-6/IL-1β release in macrophages. • Enables pharmacological normalization of lyso-PS in PHARC patient-derived lymphoblasts. Procure both KC01 and KC02 to establish ABHD16A-specificity in lipidomic and immunological assays.

Molecular Formula C22H39NO3
Molecular Weight 365.5 g/mol
Cat. No. B608313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKC01
SynonymsKC01;  K C01;  K-C01
Molecular FormulaC22H39NO3
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1C(=CCCCCC(=O)N)C(=O)O1
InChIInChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-19(22(25)26-20)16-13-12-15-18-21(23)24/h16,20H,2-15,17-18H2,1H3,(H2,23,24)/b19-16-
InChIKeyRJBBAPPWVJEOMC-MNDPQUGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO (15mg / mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KC01 ABHD16A Inhibitor for Lipid Signaling


KC01 is a synthetic β-lactone-based small molecule (C22H39NO3, MW 365.55) that functions as a potent, selective, and covalent inhibitor of α/β-hydrolase domain-containing protein 16A (ABHD16A) [1]. This enzyme acts as a principal phosphatidylserine (PS) lipase in mammalian systems, generating the immunomodulatory signaling lipid lysophosphatidylserine (lyso-PS) . KC01 is cell-permeable and demonstrates species-specific potency, inhibiting human ABHD16A with an IC50 of 90 nM and mouse ABHD16A with an IC50 of 520 nM [1].

KC01 vs. Generic ABHD16A Inhibitors


ABHD16A inhibitors are not functionally interchangeable. KC01 distinguishes itself through a well-characterized, matched active-inactive probe pair with KC02, enabling rigorous pharmacological control experiments [1]. Alternative chemotypes, such as thiazole abietanes, exhibit reversible inhibition but differ fundamentally in mechanism and selectivity profile [2]. Crucially, KC01 provides a fully validated tool package: a defined mechanism (covalent β-lactone modification of the catalytic serine), quantitative IC50 data across multiple assay platforms, and an inactive analog (KC02, IC50 >10 μM) that lacks efficacy in all tested biological systems [3]. Substituting with an uncharacterized or incompletely validated inhibitor introduces ambiguity into experimental interpretation, particularly in functional lipidomic studies where off-target effects on related serine hydrolases must be rigorously controlled.

KC01 Quantitative Evidence & Validation


Human ABHD16A Potency vs. KC02

KC01 exhibits potent inhibition of human ABHD16A, whereas the structural analog KC02 is essentially inactive. In competitive gel-based ABPP assays, KC01 demonstrated an IC50 range of 0.2–0.5 µM for ABHD16A inhibition, while KC02 required concentrations exceeding 10 µM for any measurable effect . In a more precise PS substrate assay using membrane proteomes from hABHD16A-transfected HEK293T cells, KC01 inhibited PS lipase activity with an IC50 of 90 nM (95% confidence interval: 69–105 nM); KC02 showed no significant inhibition across the tested concentration range [1].

ABHD16A activity-based protein profiling competitive ABPP

Human vs. Mouse ABHD16A Potency

KC01 displays a quantifiable species preference between human and mouse ABHD16A. Across multiple independent assays and vendor specifications, KC01 inhibits human ABHD16A with an IC50 of 90 nM, while inhibition of mouse ABHD16A requires approximately 5.8-fold higher concentration (IC50 = 520 nM) [1]. This differential is consistent across technical datasheets from multiple commercial sources .

ABHD16A species selectivity enzyme inhibition

Lyso-PS-Selective Lipidomic Profile

KC01 treatment (1 µM, 4 h) produces selective depletion of cellular lyso-PS species while leaving other major lipid classes unchanged. In COLO205 colon cancer cells, KC01 reduced all detected cellular lyso-PS species compared to DMSO controls, with similar effects on secreted lyso-PS (18:1 and 18:0) [1]. Crucially, levels of other lipids—including phosphatidylcholines (PC), phosphatidylethanolamines (PE), lyso-PCs, lyso-PEs, and monoacylglycerols (MAGs)—showed no significant changes across KC01-, KC02-, or DMSO-treated groups [1]. This lipid-class selectivity is further corroborated by ABPP-SILAC profiling, which confirmed that KC01's off-target profile is restricted to a limited subset of serine hydrolases [2].

lipidomics lyso-PS selectivity profiling

PHARC Disease Model: Lyso-PS Depletion

KC01 demonstrates functional activity in disease-relevant human cells derived from subjects with PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract), a neurological disorder caused by loss-of-function mutations in ABHD12. Treatment with KC01 depletes lyso-PS species in lymphoblasts derived from PHARC subjects [1]. This effect mirrors the phenotype observed in ABHD16A knockout models and establishes KC01 as a pharmacological tool to modulate lyso-PS levels in a disease-relevant cellular context where the ABHD12-ABHD16A metabolic axis is disrupted [1].

PHARC ABHD12 lyso-PS metabolism

Macrophage Immunomodulation: LPS-Induced Cytokines

KC01 functionally reduces LPS-stimulated cytokine production in macrophages, a phenotype that is not observed with the inactive analog KC02. In mouse macrophages, disruption of ABHD12 and ABHD16A respectively increases and decreases both lyso-PS levels and LPS-induced cytokine production [1]. Pretreatment with KC01 (1 µM, 4 h), but not KC02 (1 µM, 4 h), blocked the LPS-induced increases in lyso-PS and cytokine secretion in Abhd12−/− macrophages [2]. KC01 specifically blunts the release of IL-6 and IL-1β in LPS-stimulated mouse macrophages .

immunomodulation cytokine macrophage

KC01 Validated Applications


Active/Inactive Probe Pair Controls

KC01 is ideally suited for experimental designs requiring rigorous pharmacological validation of ABHD16A-dependent phenotypes. The well-characterized potency differential between KC01 (hABHD16A IC50 = 90 nM) and KC02 (>10 µM) enables unambiguous attribution of observed effects to ABHD16A inhibition rather than off-target activity [1]. Researchers should procure both compounds together and treat matched samples with KC01, KC02, and vehicle control to establish ABHD16A-specificity for any observed lipidomic or phenotypic changes.

ABHD16A-ABHD12 Axis in Lyso-PS Signaling

KC01 provides a pharmacological tool to acutely modulate the ABHD16A arm of the ABHD16A-ABHD12 metabolic axis that dynamically regulates lyso-PS levels. Studies using KC01 demonstrate that ABHD16A inhibition depletes cellular lyso-PS pools, while ABHD12 inhibition or deficiency elevates lyso-PS [1]. This bidirectional control enables researchers to dissect the distinct and opposing contributions of these two serine hydrolases to lyso-PS homeostasis and downstream signaling. KC01 treatment at 1 µM for 4 h produces robust lyso-PS depletion without perturbing other lipid classes [1].

PHARC Disease Modeling

KC01 is directly applicable to cellular models of PHARC, a rare autosomal recessive neurological disorder caused by ABHD12 loss-of-function mutations that result in lyso-PS accumulation. KC01 treatment depletes lyso-PS species in lymphoblasts derived from PHARC subjects [1]. This provides researchers with a pharmacological means to normalize elevated lyso-PS levels in PHARC cellular models, enabling studies of how lyso-PS dysregulation contributes to the polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract phenotypes characteristic of this disorder.

Macrophage Immunomodulation Studies

KC01 serves as a functional tool for interrogating the role of ABHD16A-generated lyso-PS in innate immune signaling. In mouse macrophages, KC01 pretreatment (1 µM, 4 h) blunts LPS-induced release of pro-inflammatory cytokines including IL-6 and IL-1β [1]. This immunomodulatory effect is ABHD16A-dependent, as the inactive analog KC02 fails to attenuate cytokine production under identical conditions. Researchers investigating the intersection of lipid signaling and TLR-mediated inflammatory responses can use KC01 to pharmacologically uncouple lyso-PS production from macrophage activation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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